REACTION_CXSMILES
|
C([O:8][C:9]1[CH:30]=[CH:29][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:25])[C:22]=2[O:23][CH3:24])=[C:19]([OH:26])[CH:18]=[C:17]([O:27][CH3:28])[CH:16]=3)=[CH:11][C:10]=1[O:31][CH3:32])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:30]=[CH:29][C:12]([C:13]2[O:14][C:15]3[C:20]([C:21](=[O:25])[C:22]=2[O:23][CH3:24])=[C:19]([OH:26])[CH:18]=[C:17]([O:27][CH3:28])[CH:16]=3)=[CH:11][C:10]=1[O:31][CH3:32]
|
Name
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4'-(benzyloxy)-5-hydroxy-3,3',7-trimethoxyflavone
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Quantity
|
0.86 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=2OC3=CC(=CC(=C3C(C2OC)=O)O)OC)C=C1)OC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ethyl acetate/hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=2OC3=CC(=CC(=C3C(C2OC)=O)O)OC)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |